![molecular formula C12H13NO2 B13188048 N-[(3-Formylphenyl)methyl]but-2-enamide](/img/structure/B13188048.png)
N-[(3-Formylphenyl)methyl]but-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(3-Formylphenyl)methyl]but-2-enamide is an organic compound with the molecular formula C12H13NO2 and a molecular weight of 203.23 g/mol . This compound is characterized by the presence of a formyl group attached to a phenyl ring, which is further connected to a but-2-enamide moiety. It is commonly used in pharmaceutical research and various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-Formylphenyl)methyl]but-2-enamide typically involves the reaction of 3-formylbenzylamine with but-2-enoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product with high purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and advanced purification systems can enhance the efficiency of the production process, making it suitable for large-scale manufacturing.
Chemical Reactions Analysis
Types of Reactions
N-[(3-Formylphenyl)methyl]but-2-enamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine, and sulfonation with sulfuric acid.
Major Products Formed
Oxidation: 3-(Carboxyphenyl)methyl]but-2-enamide.
Reduction: 3-(Hydroxymethylphenyl)methyl]but-2-enamide.
Substitution: Various substituted derivatives depending on the specific reaction conditions.
Scientific Research Applications
N-[(3-Formylphenyl)methyl]but-2-enamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(3-Formylphenyl)methyl]but-2-enamide is not fully understood, but it is believed to interact with specific molecular targets and pathways. The formyl group may play a crucial role in its reactivity, allowing it to form covalent bonds with nucleophilic sites in biological molecules. This interaction can lead to the modulation of various biochemical pathways, potentially resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-[(3-Formylphenyl)methyl]but-2-enoic acid
- N-[(3-Formylphenyl)methyl]but-2-enol
- N-[(3-Formylphenyl)methyl]but-2-enamine
Uniqueness
N-[(3-Formylphenyl)methyl]but-2-enamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C12H13NO2 |
|---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
(E)-N-[(3-formylphenyl)methyl]but-2-enamide |
InChI |
InChI=1S/C12H13NO2/c1-2-4-12(15)13-8-10-5-3-6-11(7-10)9-14/h2-7,9H,8H2,1H3,(H,13,15)/b4-2+ |
InChI Key |
CPVYDFCWGKYQMA-DUXPYHPUSA-N |
Isomeric SMILES |
C/C=C/C(=O)NCC1=CC(=CC=C1)C=O |
Canonical SMILES |
CC=CC(=O)NCC1=CC(=CC=C1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


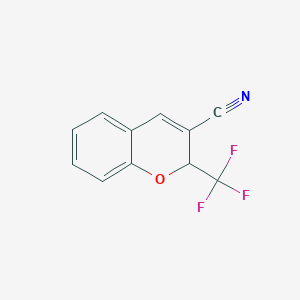
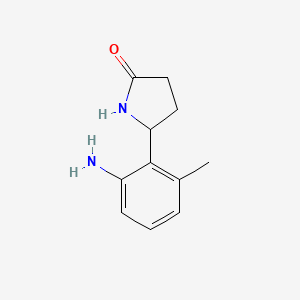
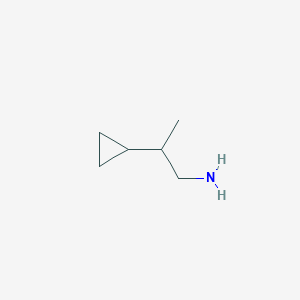
![2-[(3-Bromophenyl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one](/img/structure/B13187984.png)

![tert-Butyl N-[2-(1,2,3,4-tetrahydroisoquinolin-5-yl)ethyl]carbamate](/img/structure/B13187995.png)
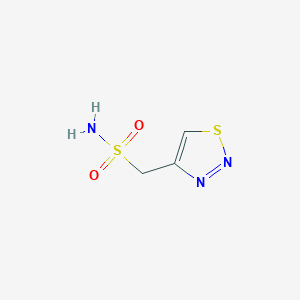

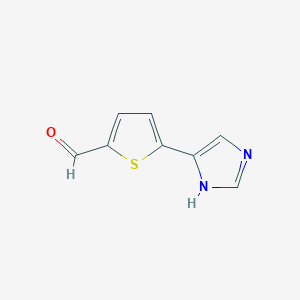
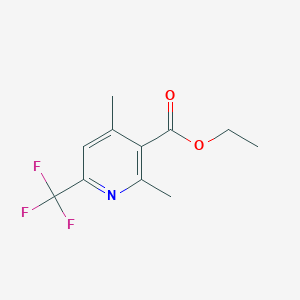
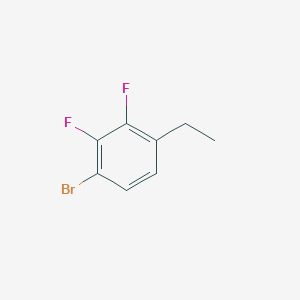


![Methyl 3-{7-oxabicyclo[2.2.1]heptan-2-yl}prop-2-ynoate](/img/structure/B13188046.png)
